1-(3-Aminopyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Vue d'ensemble

Description

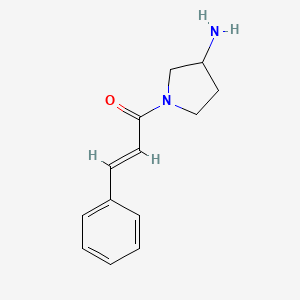

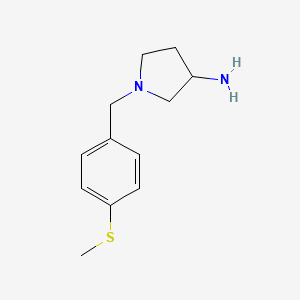

“1-(3-Aminopyrrolidin-1-yl)-3-phenylprop-2-en-1-one” is a compound with the CAS Number: 1251034-01-1 . It has a molecular weight of 218.3 . This compound is also known as α-PVP, a synthetic cathinone that has gained significant popularity in recent years due to its psychoactive properties.

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a phenyl group and a prop-2-en-1-one group .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Asymmetric Synthesis and Antibacterial Properties

- The compound has been involved in the asymmetric synthesis of antibacterial agents. In a study, it was found that its S-(+) enantiomer showed significantly better in vivo activity against Pseudomonas aeruginosa in a mouse protection model compared to its racemic form. This highlights its potential in clinical applications due to its improved solubility profile and enhanced antibacterial activity (Rosen et al., 1988).

Synthesis of Substituted Pyrrolines

- It serves as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines. This indicates its utility in organic synthesis, particularly in the formation of pyrroline structures, which are significant in various pharmacological compounds (Sorgi et al., 2003).

Development of Protected 3-Aminopyrrolidines

- A carbanionic approach using this compound was developed for synthesizing protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines. This method was applied to the asymmetric synthesis of the 1-aminopyrrolizidine alkaloid (+)-absouline, demonstrating its utility in complex organic syntheses (Tang et al., 2005).

Spectrophotometric Analysis in Biochemistry

- The compound has been used in spectrophotometric analysis, particularly in studying its interaction with bovine serum albumin. This provides insights into its biochemical interactions and potential applications in bioanalytical methods (Garg & Raghav, 2013).

Liquid Chromatography in Analytical Chemistry

- It has also been studied in the context of high-performance liquid chromatography for the resolution of carboxylic acid enantiomers. The minimum detectable levels of its derivatives were found to be in the femtomole-attomole ranges, indicating its utility in highly sensitive analytical techniques (Toyo’oka et al., 1992).

Parallel Synthesis in Medicinal Chemistry

- In medicinal chemistry, a library of derivatives was prepared using a parallel solution-phase approach. This demonstrates its versatility in the synthesis of complex organic molecules, potentially for pharmaceutical applications (Črček et al., 2012).

Enantioselective Synthesis in Pharmaceutical Research

- The compound has been used in the enantioselective synthesis of pharmaceutical agents. For instance, its enantiomers displayed different levels of activity against aerobic and anaerobic bacteria in vitro, highlighting its importance in the development of enantioselective drugs (Egawa et al., 1984).

Asymmetric Synthesis and Antibacterial Properties

- The compound was used in the asymmetric synthesis of antibacterial agents, particularly a potent member of the quinolonecarboxylic acid class. It showed notable in vivo activity against Pseudomonas aeruginosa, emphasizing its potential in clinical applications due to improved solubility and enhanced antibacterial activity (Rosen et al., 1988).

Synthesis of Substituted Pyrrolines

- It serves as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines, indicating its significance in organic synthesis and formation of pyrroline structures, which are important in various pharmacological compounds (Sorgi et al., 2003).

Development of Protected 3-Aminopyrrolidines

- The compound was used in a carbanionic approach for synthesizing protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines, demonstrating its utility in complex organic syntheses, particularly for the asymmetric synthesis of 1-aminopyrrolizidine alkaloid (+)-absouline (Tang et al., 2005).

Biochemical Interaction Studies

- In spectrophotometric analysis, the interaction of similar compounds with bovine serum albumin was studied, providing insights into its biochemical interactions and potential applications in bioanalytical methods (Garg & Raghav, 2013).

Analytical Chemistry Applications

- The compound has also been explored in high-performance liquid chromatography for the resolution of carboxylic acid enantiomers, showing its utility in highly sensitive analytical techniques with detection limits in the femtomole-attomole ranges (Toyo’oka et al., 1992).

Parallel Synthesis in Medicinal Chemistry

- A library of derivatives was prepared using a parallel solution-phase approach, demonstrating its versatility in the synthesis of complex organic molecules for pharmaceutical applications (Črček et al., 2012).

Enantioselective Synthesis in Pharmaceutical Research

- The compound was used in the enantioselective synthesis of pharmaceutical agents, with different levels of activity against aerobic and anaerobic bacteria, highlighting its importance in the development of enantioselective drugs (Egawa et al., 1984).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

(E)-1-(3-aminopyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-12-8-9-15(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10,14H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYSGXIWRRBUCA-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N)C(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopyrrolidin-1-yl)-3-phenylprop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468059.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)

![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)

![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)

![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)